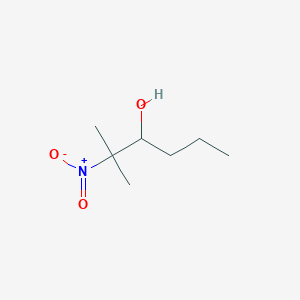
2-Methyl-2-nitrohexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-nitrohexan-3-ol is an organic compound with the molecular formula C7H15NO3. It is a nitro alcohol, characterized by the presence of both nitro and hydroxyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitrohexan-3-ol typically involves the nitration of 2-methylhexan-3-ol. This can be achieved by reacting 2-methylhexan-3-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired nitro alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-nitrohexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-2-nitrohexan-3-one.
Reduction: Formation of 2-methyl-2-aminohexan-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-2-nitrohexan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-nitrohexan-3-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-nitropropan-1-ol
- 2-Methyl-2-nitrobutan-1-ol
- 2-Methyl-2-nitropentan-1-ol
Comparison
Compared to its analogs, 2-Methyl-2-nitrohexan-3-ol has a longer carbon chain, which can influence its physical properties, such as solubility and boiling point. The presence of the nitro and hydroxyl groups in different positions can also affect the compound’s reactivity and biological activity. This uniqueness makes this compound a valuable compound for specific applications where its structural features are advantageous.
Propriétés
Numéro CAS |
20570-69-8 |
|---|---|
Formule moléculaire |
C7H15NO3 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2-methyl-2-nitrohexan-3-ol |
InChI |
InChI=1S/C7H15NO3/c1-4-5-6(9)7(2,3)8(10)11/h6,9H,4-5H2,1-3H3 |
Clé InChI |
AUTNNBNYALYGCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C)(C)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


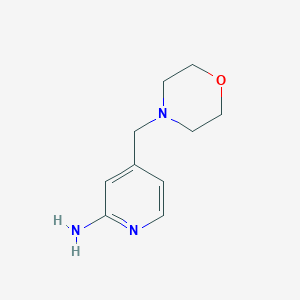
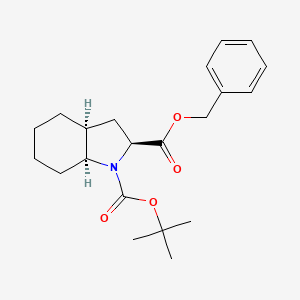
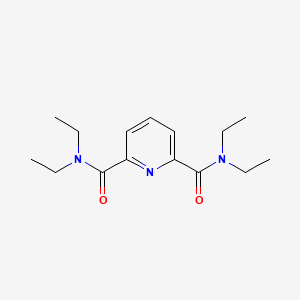
![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
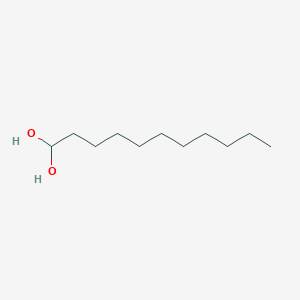
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)


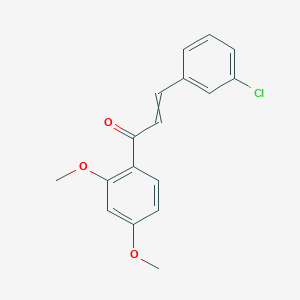
![6-Amino-5-[(2-chlorophenyl)diazenyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14006938.png)
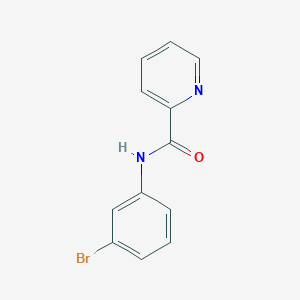
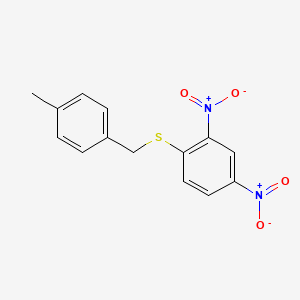
![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
